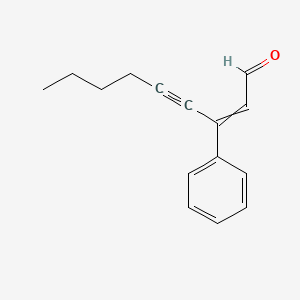
3-Phenylnon-2-en-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylnon-2-en-4-ynal is an organic compound characterized by the presence of a phenyl group attached to a non-2-en-4-ynal chain. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnon-2-en-4-ynal typically involves the coupling of a phenylacetylene with an appropriate aldehyde under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylnon-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Phenylnon-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Phenylnon-2-en-4-ynal exerts its effects involves interactions with specific molecular targets. The compound’s triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological molecules. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-al: Similar structure but lacks the triple bond.
3-Phenylprop-2-yn-1-al: Contains a triple bond but lacks the double bond.
3-Phenylbut-2-en-1-al: Contains both double and triple bonds but with different positioning.
Uniqueness
3-Phenylnon-2-en-4-ynal is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct reactivity and properties compared to similar compounds. This dual unsaturation allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
104429-45-0 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenylnon-2-en-4-ynal |
InChI |
InChI=1S/C15H16O/c1-2-3-4-6-11-15(12-13-16)14-9-7-5-8-10-14/h5,7-10,12-13H,2-4H2,1H3 |
InChI Key |
KRKYCYXTTHCYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
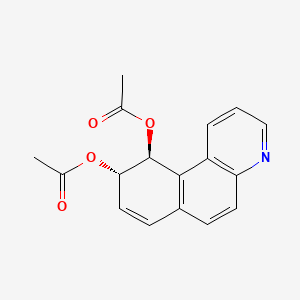
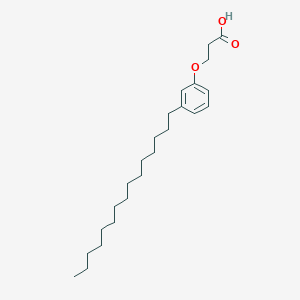
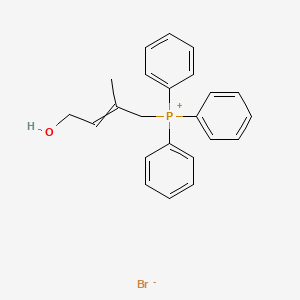
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
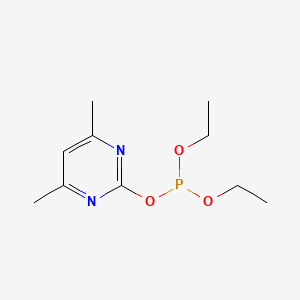
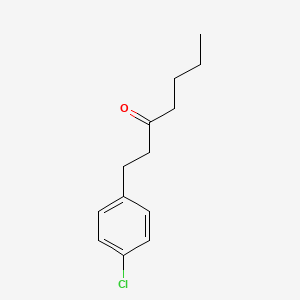
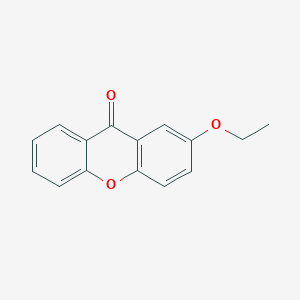
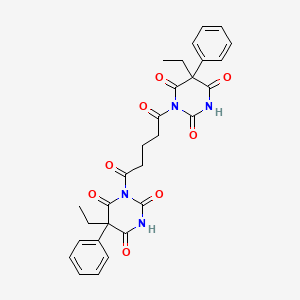
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
